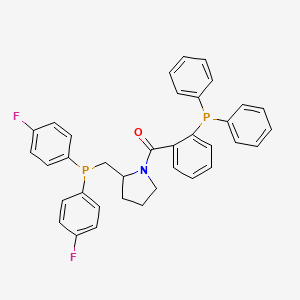
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is a complex organophosphorus compound It is characterized by the presence of both fluorophenyl and diphenylphosphanyl groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with bis(4-fluorophenyl)phosphine and diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, like palladium, can facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the phosphanyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require a catalyst and are conducted in solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines with altered oxidation states.
Aplicaciones Científicas De Investigación
(S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Medicine: Investigated for its role in drug design and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s phosphanyl groups can coordinate with metal centers, facilitating catalytic processes. Additionally, its fluorophenyl groups may enhance its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-(2-((Bis(4-chlorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
- (S)-(2-((Bis(4-bromophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone
Uniqueness
Compared to similar compounds, (S)-(2-((Bis(4-fluorophenyl)phosphanyl)methyl)pyrrolidin-1-yl)(2-(diphenylphosphanyl)phenyl)methanone is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C36H31F2NOP2 |
|---|---|
Peso molecular |
593.6 g/mol |
Nombre IUPAC |
[2-[bis(4-fluorophenyl)phosphanylmethyl]pyrrolidin-1-yl]-(2-diphenylphosphanylphenyl)methanone |
InChI |
InChI=1S/C36H31F2NOP2/c37-27-17-21-30(22-18-27)41(31-23-19-28(38)20-24-31)26-29-10-9-25-39(29)36(40)34-15-7-8-16-35(34)42(32-11-3-1-4-12-32)33-13-5-2-6-14-33/h1-8,11-24,29H,9-10,25-26H2 |
Clave InChI |
WKMMCBWXFMWIHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-4'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B14779385.png)
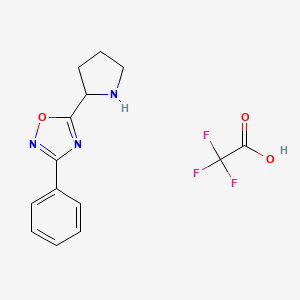
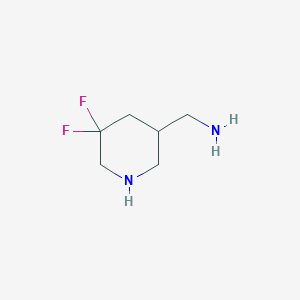

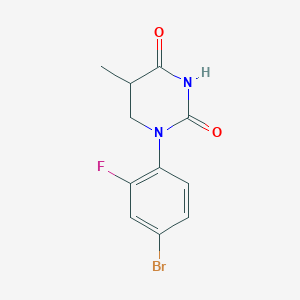
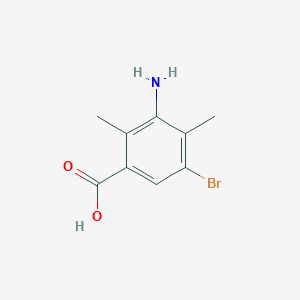
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
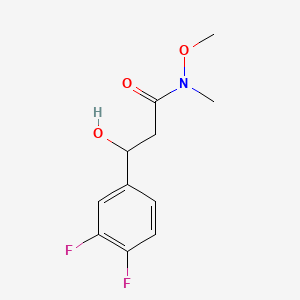
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
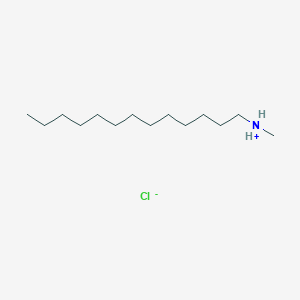
![2-amino-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B14779451.png)
